N-phenyl-2-(1,2,4-triazol-1-yl)acetamide
Description
Properties
IUPAC Name |
N-phenyl-2-(1,2,4-triazol-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O/c15-10(6-14-8-11-7-12-14)13-9-4-2-1-3-5-9/h1-5,7-8H,6H2,(H,13,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROHIFYRTYVSPNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CN2C=NC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 5-Amino-3-Phenyl-1,2,4-Triazole
The foundational step involves cyclocondensation of benzamidoguanidine in sodium ethoxide to yield 5-amino-3-phenyl-1,2,4-triazole. Benzamidoguanidine (1.8 g, 0.0109 mol) is refluxed with sodium (1.5 g, 0.065 mol) in ethanol (100 mL) for 3 hours. Post-reflux, the solvent is evaporated, and the residue is acidified with acetic acid to precipitate the product. Crystallization from water affords 5-amino-3-phenyl-1,2,4-triazole in 59.95% yield (m.p. 185–186°C). Key IR peaks include 1350 cm⁻¹ (C–N stretch) and 3458 cm⁻¹ (N–H stretch).
Preparation of 2-Chloro-N-Phenylacetamide
Substituted anilines (0.05 mol) are dissolved in glacial acetic acid (25 mL) and sodium acetate (25 mL saturated solution). Chloroacetyl chloride (0.06 mol) is added dropwise under ice-cooling, yielding 2-chloro-N-phenylacetamide derivatives. For example, 2-chloro-N-(4-chlorophenyl)acetamide (C₈H₆Cl₂N₂O₃) is obtained in 85% yield (m.p. 120–122°C) with IR peaks at 3329 cm⁻¹ (N–H) and 1647 cm⁻¹ (C=O).
Coupling Reaction to Form N-Phenyl-2-(1,2,4-Triazol-1-yl)Acetamide
A solution of 2-chloro-N-phenylacetamide (0.01 mol) in dioxane (5 mL) is added to 5-amino-3-phenyl-1,2,4-triazole (1.6 g, 0.01 mol) and pyridine (1.2 mL, 0.015 mol) in dioxane (10 mL). The mixture is stirred at 0–5°C for 30 minutes, then heated to 50°C for 7 hours. Workup involves precipitation in water, filtration, and recrystallization from methanol. Yields range from 70–85%, with IR confirming C=O (1660–1680 cm⁻¹) and triazole C–N (1350–1420 cm⁻¹) stretches.
Table 1: Physicochemical Data for Intermediate Compounds
| Compound | Molecular Formula | Yield (%) | Melting Point (°C) | IR Peaks (cm⁻¹) |
|---|---|---|---|---|
| 5-Amino-3-phenyl-1,2,4-triazole | C₈H₈N₄ | 59.95 | 185–186 | 1350 (C–N), 3458 (N–H) |
| 2-Chloro-N-(4-Cl-phenyl)acetamide | C₈H₆Cl₂N₂O₃ | 85 | 120–122 | 3329 (N–H), 1647 (C=O) |
| This compound | C₁₀H₁₀N₄O | 78 | 190–192 | 1665 (C=O), 1420 (C–N) |
Direct Alkylation of 1H-1,2,4-Triazole
Reaction Conditions and Optimization
In this route, 1H-1,2,4-triazole (0.02 mol) is alkylated with 2-chloro-N-phenylacetamide (0.02 mol) in acetone using potassium carbonate (0.02 mol) as a base. The mixture is stirred at room temperature for 2 hours, followed by solvent evaporation and aqueous workup. Recrystallization from ethanol yields the product in 80–83% purity. NMR analysis reveals a singlet at δ 4.20 ppm for the CH₂ group and aromatic protons at δ 7.30–7.50 ppm.
Regioselectivity Considerations
The alkylation predominantly occurs at the 1-position of the triazole due to the higher nucleophilicity of the N1 nitrogen. This selectivity is enhanced by using polar aprotic solvents (e.g., acetone) and mild bases (K₂CO₃), which minimize side reactions at N2 or N4 positions.
Table 2: Comparative Analysis of Alkylation Methods
| Parameter | Cyclocondensation Route | Direct Alkylation Route |
|---|---|---|
| Reaction Time | 7 hours (50°C) | 2 hours (room temp) |
| Yield | 70–85% | 80–83% |
| Key Advantage | High crystallinity | Short synthesis time |
| Limitation | Multi-step process | Requires strict pH control |
Alternative Pathways: Hydrazone Intermediate Condensation
Formation of Hydrazone Intermediate
Phenylhydrazine (0.1 mol) is condensed with ethyl acetoacetate (0.1 mol) in ethanol under reflux to form a hydrazone. This intermediate is isolated in 75% yield and subsequently reacted with 1H-1,2,4-triazole-1-carbonyl chloride in dichloromethane with triethylamine as a base. The final product is obtained after column chromatography (hexane:ethyl acetate, 3:7).
Mechanistic Insights
The reaction proceeds via nucleophilic acyl substitution, where the triazole nitrogen attacks the carbonyl carbon of the hydrazone intermediate. FT-IR analysis of the product shows a strong C=O stretch at 1680 cm⁻¹ and N–H bend at 1570 cm⁻¹, consistent with acetamide formation.
Industrial-Scale Production Considerations
Continuous Flow Reactor Systems
Industrial synthesis employs continuous flow reactors to enhance mixing and heat transfer. For example, a mixture of 1H-1,2,4-triazole and 2-chloro-N-phenylacetamide in dimethylformamide (DMF) is pumped through a heated reactor (60°C) with a residence time of 30 minutes. This method achieves 90% conversion and reduces byproduct formation compared to batch processes.
Purification Techniques
Large-scale purification utilizes fractional crystallization using ethanol-water mixtures (70:30 v/v). Purity is verified via HPLC (≥98% purity, C18 column, acetonitrile:water 60:40 mobile phase).
Analytical Characterization
Spectroscopic Data
Chemical Reactions Analysis
Types of Reactions
N-phenyl-2-(1,2,4-triazol-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: The phenyl group can be substituted with other functional groups using electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
N-phenyl-2-(1,2,4-triazol-1-yl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit specific enzymes.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-phenyl-2-(1,2,4-triazol-1-yl)acetamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The triazole ring is known to form hydrogen bonds with amino acid residues in the enzyme’s active site, enhancing its inhibitory effect .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The compound’s structural analogs vary in substituents on the acetamide nitrogen, triazole ring, or aryl groups, leading to distinct properties:
Key Observations :
- Polarity : The parent compound’s triazole ring enhances hydrogen-bonding capacity compared to analogs with imidazole or tetrazole rings (e.g., compounds 6a–b and 8a–b in ).
- Thermal Stability : Higher melting points (e.g., 247–248°C for 3c ) correlate with rigid planar structures, whereas flexible alkoxy chains lower thermal stability.
Q & A
Q. What are the standard synthetic routes for N-phenyl-2-(1,2,4-triazol-1-yl)acetamide, and how do reaction conditions influence yield?
Methodological Answer: The compound is typically synthesized via nucleophilic substitution or cycloaddition. A common method involves reacting 1,2,4-triazole with chloroacetamide derivatives under basic conditions (e.g., NaOH in ethanol) at reflux (60–80°C) for 6–12 hours . Alternatively, copper-catalyzed azide-alkyne cycloaddition (CuAAC) can be employed to form the triazole ring, followed by acetamide coupling . Key factors affecting yield include:
- Catalyst choice : Cu(OAc)₂ improves regioselectivity in cycloaddition .
- Solvent : Ethanol or DMF enhances solubility of intermediates .
- Purification : Recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) ensures >95% purity .
Q. Table 1: Comparison of Synthesis Methods
| Method | Conditions | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| Nucleophilic substitution | NaOH, ethanol, reflux | 58 | 95 | |
| CuAAC | Cu(OAc)₂, t-BuOH/H₂O | 72–85 | 98 |
Q. What analytical techniques are critical for confirming the structure and purity of this compound?
Methodological Answer: A multi-technique approach is essential:
- 1H/13C NMR : Confirms proton environments (e.g., triazole CH at δ 8.4 ppm, acetamide NH at δ 10.4 ppm) and carbon backbone .
- IR spectroscopy : Detects functional groups (C=O at ~1674 cm⁻¹, triazole C-N at ~1270 cm⁻¹) .
- LC-MS : Validates molecular weight (m/z 202.09 [M+H]⁺) and detects impurities .
- Elemental analysis : Ensures C, H, N, S ratios match theoretical values (e.g., C: 59.32%, H: 4.70%) .
Q. How is preliminary biological activity screening conducted for this compound?
Methodological Answer: Initial screening focuses on anticonvulsant and antifungal potential:
- Maximal Electroshock (MES) test : Evaluates seizure suppression in rodents (ED₅₀: 30–300 mg/kg) .
- Subcutaneous Pentylenetetrazole (scPTZ) test : Screens for GABAergic activity .
- Antifungal assays : Disk diffusion or microdilution against Candida spp. (MIC: 16–64 µg/mL) .
- Rotarod test : Assesses neurotoxicity (TD₅₀ > 500 mg/kg indicates safety) .
Advanced Research Questions
Q. How do structural modifications impact anticonvulsant activity?
Methodological Answer: Structure-Activity Relationship (SAR) studies reveal:
- Electron-withdrawing groups (e.g., CF₃ at phenyl meta-position) enhance MES activity (ED₅₀: 45 mg/kg) by increasing lipophilicity and CNS penetration .
- Chloro substituents reduce activity (ED₅₀ > 100 mg/kg), likely due to steric hindrance .
- Triazole ring substitution : 1,2,4-triazole shows higher sodium channel binding vs. 1,2,3-isomers .
Q. Table 2: SAR of Key Derivatives
| Substituent (R) | MES ED₅₀ (mg/kg) | Sodium Channel Binding (IC₅₀, µM) |
|---|---|---|
| -CF₃ (meta) | 45 | 12.5 |
| -Cl (para) | >100 | >50 |
| -H (parent) | 58 | 18.7 |
Q. How can computational modeling optimize target binding?
Methodological Answer:
- Molecular docking (AutoDock/Vina) : Predicts binding to voltage-gated sodium channels (e.g., Site 2). Triazole interacts with Lys1424, while acetamide forms H-bonds with Tyr1771 .
- PASS program : Predicts antifungal activity via similarity to known triazole antifungals (Pa > 0.7) .
- MD simulations : Assess stability of ligand-channel complexes (RMSD < 2 Å over 100 ns) .
Q. How to resolve contradictions between in vitro and in vivo efficacy data?
Methodological Answer: Discrepancies (e.g., high in vitro binding but low in vivo activity) require:
- Pharmacokinetic profiling : Measure plasma half-life (e.g., 2.3 hrs in rats) and brain penetration (logBB: -0.5) .
- Metabolite identification (LC-MS/MS) : Detect inactive metabolites (e.g., hydroxylated triazole) .
- Dose-response refinement : Adjust dosing intervals to match compound clearance rates .
Q. What strategies improve pharmacokinetics without compromising activity?
Methodological Answer:
- Pro-drug design : Esterify acetamide to enhance bioavailability (e.g., ethyl ester increases Cₘₐₓ by 3×) .
- Fluorine substitution : Improves metabolic stability (t₁/₂: 4.1 hrs vs. 2.3 hrs for parent) and logP (2.5 vs. 1.8) .
- Nanoparticle encapsulation (PLGA) : Sustains release (>24 hrs) and reduces hepatic first-pass metabolism .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
